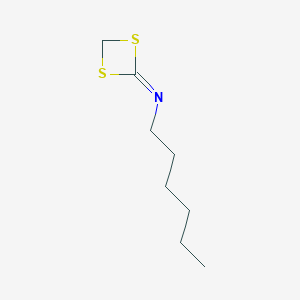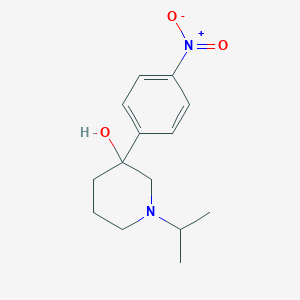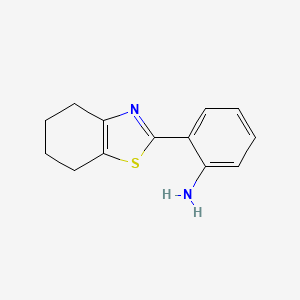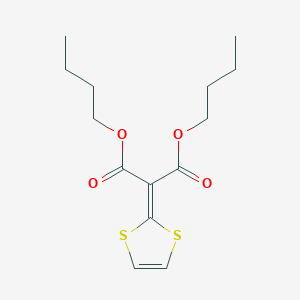
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate is an organic compound with the molecular formula C₁₃H₁₆Cl₂O₅. It is a derivative of 2,4-dichlorophenoxyacetic acid, a well-known herbicide. This compound is primarily used in agricultural applications for weed control due to its selective herbicidal properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate typically involves the esterification of 2,4-dichlorophenoxyacetic acid with 2-(ethoxymethoxy)ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or crystallization to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 2,4-dichlorophenoxyacetic acid and 2-(ethoxymethoxy)ethanol.
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The chlorine atoms in the phenoxy ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid or sulfuric acid, while basic hydrolysis can be performed using sodium hydroxide or potassium hydroxide.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Hydrolysis: 2,4-dichlorophenoxyacetic acid and 2-(ethoxymethoxy)ethanol.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Substitution: Substituted phenoxyacetic acid derivatives.
Applications De Recherche Scientifique
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate has several scientific research applications, including:
Agriculture: Used as a selective herbicide to control broadleaf weeds in crops such as wheat, corn, and rice.
Chemistry: Studied for its reactivity and potential as a precursor for synthesizing other chemical compounds.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the formulation of herbicidal products and other agrochemicals.
Mécanisme D'action
The herbicidal activity of 2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate is primarily due to its ability to mimic the natural plant hormone auxin. When absorbed by plants, it induces uncontrolled growth, leading to the death of susceptible weeds. The compound is absorbed through the leaves and translocated to the meristematic regions, where it disrupts normal cellular processes.
Comparaison Avec Des Composés Similaires
2-(Ethoxymethoxy)ethyl (2,4-dichlorophenoxy)acetate is similar to other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar herbicidal properties.
2,4-Dichlorophenoxyacetic acid ethyl ester: Another ester derivative with comparable applications.
2,4-Dichlorophenoxyacetic acid 2-ethylhexyl ester: Used in similar agricultural applications.
The uniqueness of this compound lies in its specific ester group, which can influence its solubility, absorption, and overall herbicidal efficacy.
Propriétés
Numéro CAS |
59577-68-3 |
|---|---|
Formule moléculaire |
C13H16Cl2O5 |
Poids moléculaire |
323.17 g/mol |
Nom IUPAC |
2-(ethoxymethoxy)ethyl 2-(2,4-dichlorophenoxy)acetate |
InChI |
InChI=1S/C13H16Cl2O5/c1-2-17-9-18-5-6-19-13(16)8-20-12-4-3-10(14)7-11(12)15/h3-4,7H,2,5-6,8-9H2,1H3 |
Clé InChI |
CPTOQQUFGMQQSA-UHFFFAOYSA-N |
SMILES canonique |
CCOCOCCOC(=O)COC1=C(C=C(C=C1)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



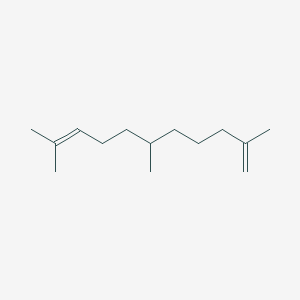
![3-[Methyl(octadecan-2-YL)amino]propanenitrile](/img/structure/B14595895.png)
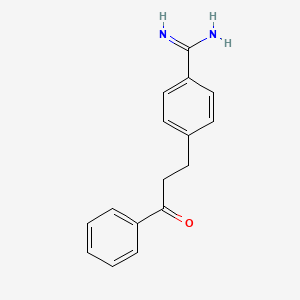

![4-[(Trimethylsilyl)methyl]hex-5-en-3-ol](/img/structure/B14595906.png)


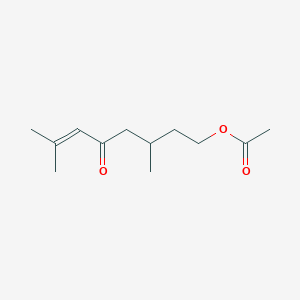
![2-Butyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14595943.png)
